

The History and Discovery of Sodium Oxalate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *sodium oxalic acid*

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Introduction

Sodium oxalate ($\text{Na}_2\text{C}_2\text{O}_4$), the sodium salt of oxalic acid, is a chemical compound with a rich history intertwined with the development of modern chemistry. Initially, its story begins with its parent compound, oxalic acid, which was known as a constituent of wood sorrel as early as the 17th century.^[1] The journey from the natural occurrence of oxalates in plants to the controlled synthesis of sodium oxalate in the laboratory marks a significant progression in chemical understanding and technique. This technical guide provides a comprehensive overview of the history, discovery, and key experimental protocols related to sodium oxalate, tailored for a scientific audience.

A Chronicle of Discovery: From Plant Extracts to a Pivotal Synthesis

The path to isolating and understanding sodium oxalate is paved with the foundational discoveries related to oxalic acid. Here is a timeline of the key milestones:

- 17th Century: The presence of a salt of oxalic acid in wood sorrel (*Oxalis acetosella*) is recognized, from which the term "oxalic" is derived.^[1]
- 1776: Swedish chemist Carl Wilhelm Scheele achieves the first synthetic preparation of oxalic acid by oxidizing sugar with nitric acid.^[2] This marked a significant step in moving

from extraction from natural sources to laboratory synthesis.

- Early 19th Century: Systematic studies on oxalic acid and its derivatives begin, leading to the first synthesis of sodium oxalate. While no single individual is definitively credited with its discovery, it was prepared through the neutralization of oxalic acid with sodium hydroxide.[3]
- 1824: Friedrich Wöhler synthesizes oxalic acid from cyanogen, an inorganic compound. This experiment is considered a landmark in the history of chemistry as it was one of the first syntheses of a "natural" product from inorganic materials, challenging the prevailing theory of vitalism.[4]

Quantitative Data

A summary of the key quantitative data for sodium oxalate is presented in the tables below for easy reference and comparison.

Table 1: Physical and Chemical Properties of Sodium Oxalate

Property	Value	Reference
Chemical Formula	$\text{Na}_2\text{C}_2\text{O}_4$	[5]
Molar Mass	$133.998 \text{ g}\cdot\text{mol}^{-1}$	[5]
Appearance	White crystalline solid	[5]
Density	$2.34 \text{ g}/\text{cm}^3$	[5]
Melting Point	$260 \text{ }^\circ\text{C}$ (decomposes above $290 \text{ }^\circ\text{C}$)	[5]
Standard Enthalpy of Formation ($\Delta_f H^\ominus_{298}$)	$-1318 \text{ kJ}/\text{mol}$	[5]
Constant Pressure Heat Capacity ($C_{p,\text{solid}}$)	$130 \text{ J}/\text{mol}\cdot\text{K}$ at 281 K	[1]

Table 2: Solubility of Sodium Oxalate in Water at Different Temperatures

Temperature (°C)	Solubility (g / 100 mL)	Reference
0	2.69	[5]
20	3.7	[5]
100	6.25	[5]

Table 3: Solubility of Sodium Oxalate in Various Solvents

Solvent	Solubility	Reference
Water	Soluble	[6]
Formic Acid	Soluble	[5]
Ethanol	Insoluble	[5]
Diethyl Ether	Insoluble	[5]
Benzene	Practically Insoluble	[6]
Hexane	Practically Insoluble	[6]

Table 4: Toxicological Data for Sodium Oxalate

Parameter	Value	Reference
LD ₅₀ (oral, rat)	11160 mg/kg	[5]

Key Experimental Protocols

This section details the methodologies for key experiments involving sodium oxalate, from its synthesis to its application in analytical chemistry.

Historical Preparation of Sodium Oxalate (Neutralization Method)

This method, rooted in early 19th-century practices, involves the direct neutralization of oxalic acid with sodium hydroxide.

Materials:

- Oxalic acid dihydrate ($\text{H}_2\text{C}_2\text{O}_4 \cdot 2\text{H}_2\text{O}$)
- Sodium hydroxide (NaOH)
- Distilled water
- Litmus paper (or other pH indicator)
- Beaker
- Heating apparatus
- Stirring rod
- Filtration apparatus (e.g., Büchner funnel and flask)

Procedure:

- Prepare a saturated solution of oxalic acid by dissolving oxalic acid dihydrate in hot distilled water.
- In a separate beaker, prepare a concentrated solution of sodium hydroxide in distilled water.
- Slowly and with constant stirring, add the sodium hydroxide solution to the oxalic acid solution. The reaction is exothermic, so addition should be gradual to control the temperature.
- Continuously monitor the pH of the mixture using litmus paper. Continue adding sodium hydroxide solution until the solution is neutral or slightly alkaline. The reaction is: $\text{H}_2\text{C}_2\text{O}_4 + 2\text{NaOH} \rightarrow \text{Na}_2\text{C}_2\text{O}_4 + 2\text{H}_2\text{O}$.^[7]
- Allow the solution to cool. Sodium oxalate, being less soluble in cold water, will precipitate out as a white solid.
- Collect the precipitated sodium oxalate by vacuum filtration.

- Wash the crystals with a small amount of cold distilled water to remove any soluble impurities.
- Dry the purified sodium oxalate crystals in an oven at a temperature between 200 and 250 °C to obtain the anhydrous salt.[\[5\]](#)

Modern Industrial Preparation of Sodium Oxalate

A contemporary method for producing high-purity sodium oxalate suitable as a primary standard.[\[8\]](#)

Materials:

- High-purity oxalic acid
- High-purity sodium hydroxide
- Pure water
- 500L reaction kettle with stirring and heating capabilities
- Filtration unit
- Centrifuge
- Drying oven
- Ethanol

Procedure:

- Add 150 kg of pure water to the reaction kettle and heat to 70-80°C.
- Add 100 kg of oxalic acid in batches with continuous stirring until fully dissolved. Filter the resulting solution.
- In a separate kettle, dissolve 62 kg of sodium hydroxide in 100 kg of pure water, and filter the solution.

- Slowly add the sodium hydroxide solution to the oxalic acid solution over a period of 4 hours with continuous stirring.
- After the addition is complete, continue stirring for 30 minutes and adjust the pH to 4.00-4.02.
- Allow the mixture to cool naturally to 30°C, promoting crystallization.
- Separate the sodium oxalate crystals from the mother liquor via centrifugation.
- Wash the crystals with ethanol (crystal to ethanol weight ratio of 10:1).
- Dry the purified crystals in an oven at 80-90°C for 12 hours. The final product should have a purity of 99.95-100.05%.^[8]

Standardization of Potassium Permanganate with Sodium Oxalate

Sodium oxalate is a primary standard used to determine the exact concentration of potassium permanganate (KMnO₄) solutions, a common titrant in redox titrations.

Materials:

- Dried, analytical grade sodium oxalate (Na₂C₂O₄)
- Potassium permanganate (KMnO₄) solution of unknown concentration (approx. 0.02 mol/L)
- Dilute sulfuric acid (H₂SO₄) (5+95 v/v)
- 600 mL beaker
- Buret
- Magnetic stirrer and stir bar
- Heating plate

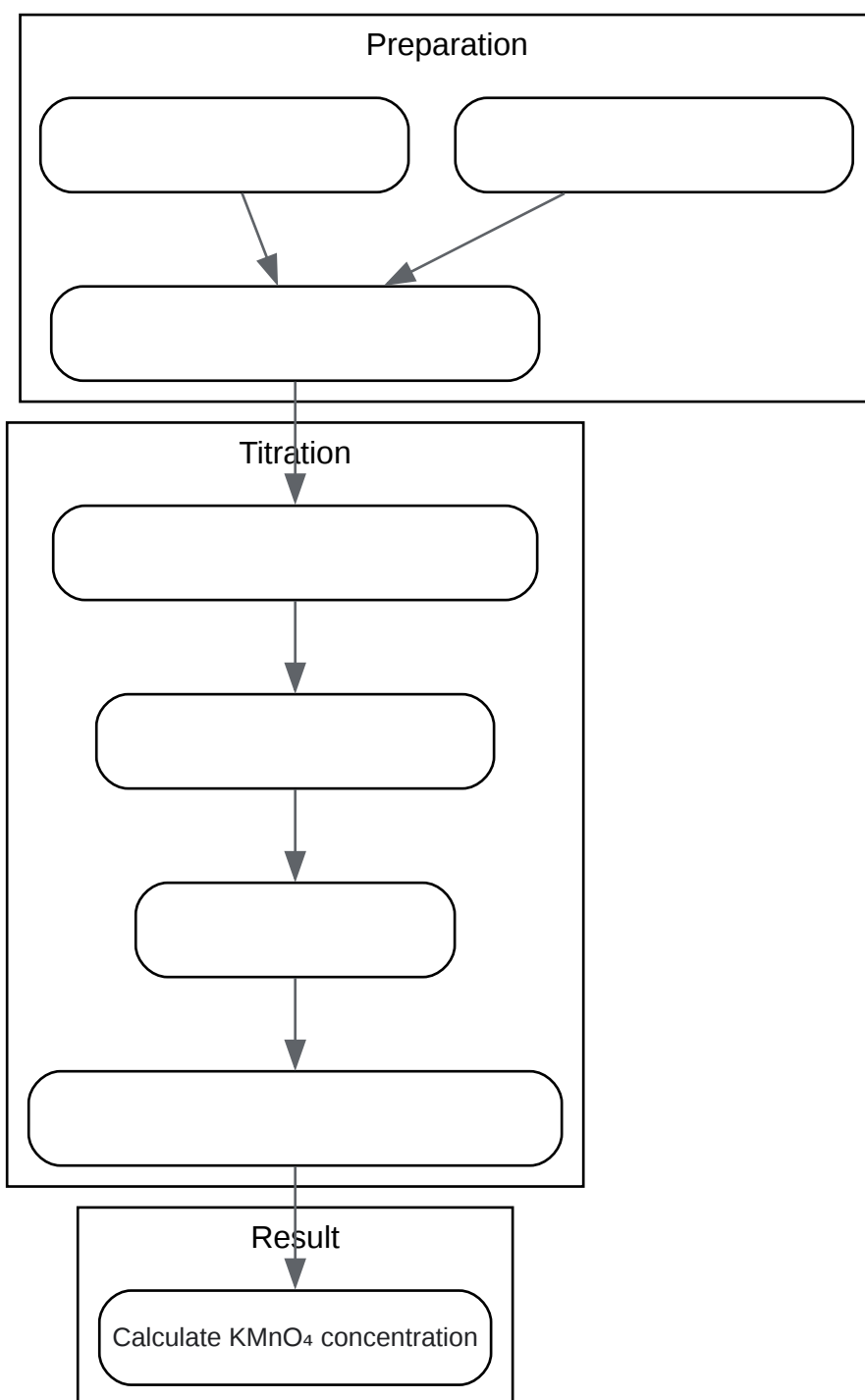
Procedure:

- Accurately weigh approximately 0.3 g of dried sodium oxalate and transfer it to a 600 mL beaker.
- Add 250 mL of diluted sulfuric acid (5+95), previously boiled for 10-15 minutes and cooled to $27\pm3^{\circ}\text{C}$. Stir until the oxalate has dissolved.[4]
- Rapidly add 90-95% of the expected volume of the KMnO_4 solution from a buret while stirring slowly. Allow the solution to stand until the pink color disappears.[4]
- Heat the solution to $55\text{-}60^{\circ}\text{C}$.
- Complete the titration by adding the KMnO_4 solution dropwise until a faint pink color persists for at least 30 seconds. The endpoint indicates that all the oxalate has been consumed.[9]
- The overall reaction is: $5\text{Na}_2\text{C}_2\text{O}_4 + 2\text{KMnO}_4 + 8\text{H}_2\text{SO}_4 \rightarrow \text{K}_2\text{SO}_4 + 5\text{Na}_2\text{SO}_4 + 2\text{MnSO}_4 + 10\text{CO}_2 + 8\text{H}_2\text{O}$.[5]

Visualizations: Signaling Pathways and Experimental Workflows

Standardization of Potassium Permanganate Workflow

This diagram illustrates the key steps in the standardization of a potassium permanganate solution using sodium oxalate as a primary standard.

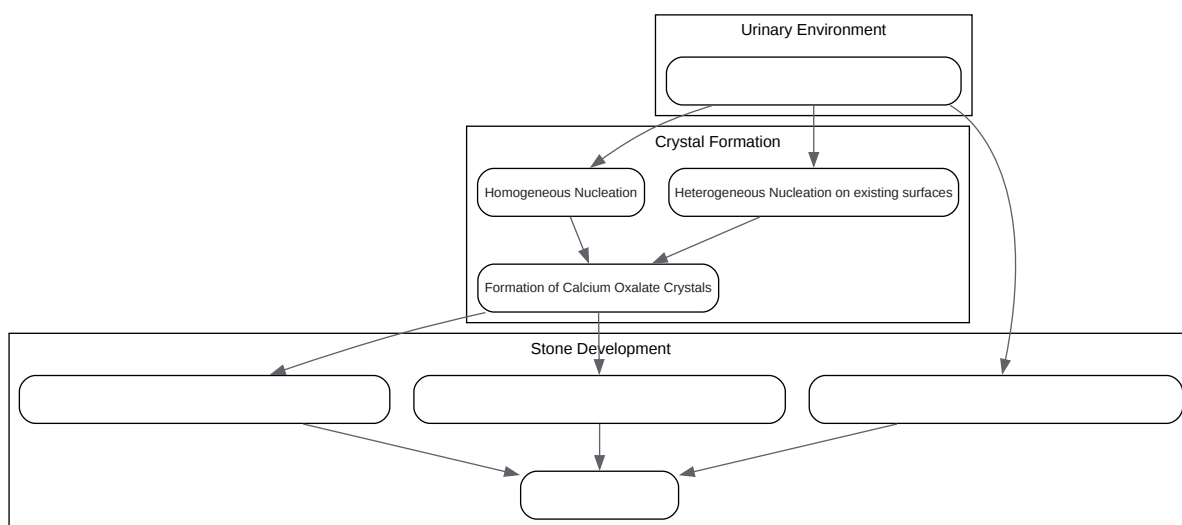


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Caption: Workflow for the standardization of KMnO_4 with sodium oxalate.

Mechanism of Calcium Oxalate Kidney Stone Formation

This diagram outlines the proposed mechanisms for the formation of calcium oxalate kidney stones, a process in which sodium oxalate can be a contributing factor due to the common ion effect.

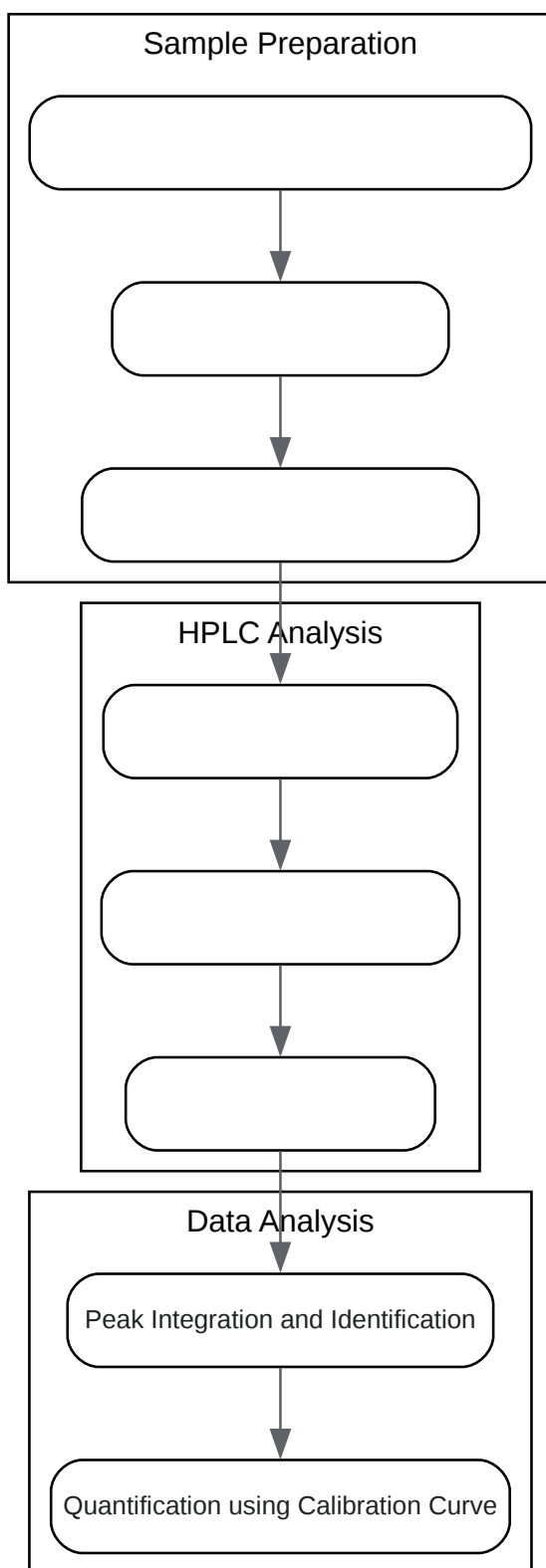


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Caption: Proposed models of calcium oxalate kidney stone formation.

Analytical Workflow for Oxalate Quantification by HPLC

This diagram illustrates a general workflow for the quantification of oxalate in a sample using High-Performance Liquid Chromatography (HPLC).



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Caption: General workflow for oxalate quantification by HPLC.

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- To cite this document: BenchChem. [The History and Discovery of Sodium Oxalate: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b148030#history-and-discovery-of-sodium-oxalate]

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